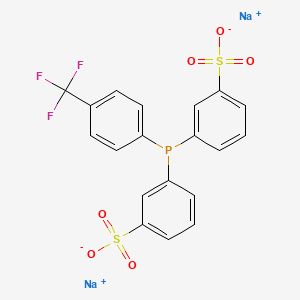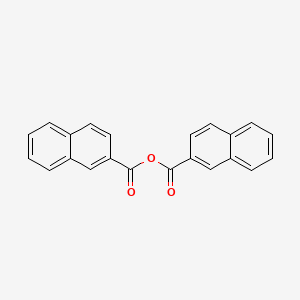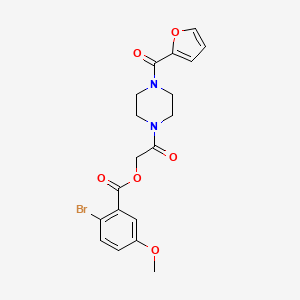
Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium: is a synthetic ligand known for its utility in various chemical reactions. It is often used in organic synthesis, particularly in hydrosilylation and hydrophobic reactions involving alkenes and vinyl acetate . The compound is characterized by its water solubility and stability, making it a valuable reagent in both research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium typically involves the reaction of 3-sulfonatophenyl and 4-trifluoromethylphenyl phosphine with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is often obtained as a dihydrate, which is then purified to achieve a minimum purity of 97% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and purity. The compound is usually produced in batches and stored under specific conditions to maintain its stability and effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydride are typically employed.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium is used as a ligand in various catalytic processes. It is particularly effective in hydrosilylation reactions, where it facilitates the addition of silicon-hydrogen bonds to alkenes .
Biology and Medicine: Its ability to form stable complexes with metals makes it a valuable tool in medicinal chemistry .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism of action of Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing the reaction rate . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Another widely used ligand in organic synthesis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its use in catalytic processes.
Bis(diphenylphosphino)ethane: Commonly used in coordination chemistry.
Uniqueness: Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium is unique due to its water solubility and stability, which are not commonly found in other similar compounds. Its ability to form stable complexes with metals and its effectiveness in hydrosilylation reactions further distinguish it from other ligands .
Propriétés
Formule moléculaire |
C19H12F3Na2O6PS2 |
|---|---|
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
disodium;3-[(3-sulfonatophenyl)-[4-(trifluoromethyl)phenyl]phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)13-7-9-14(10-8-13)29(15-3-1-5-17(11-15)30(23,24)25)16-4-2-6-18(12-16)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clé InChI |
KPEQJSOLIWAFMM-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12503372.png)
![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)
![1,2-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene](/img/structure/B12503401.png)
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503406.png)


![Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B12503427.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)


![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-methylbenzohydrazide](/img/structure/B12503451.png)


